molecular formula C15H12Cl4N2O2 B2614344 (E)-N,N'-bis[(2,6-dichlorophenyl)methoxy]methanimidamide CAS No. 339030-19-2

(E)-N,N'-bis[(2,6-dichlorophenyl)methoxy]methanimidamide

Cat. No.: B2614344
CAS No.: 339030-19-2
M. Wt: 394.07
InChI Key: IVCLXOFJMYIYDI-UHFFFAOYSA-N
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Description

(E)-N,N'-bis[(2,6-dichlorophenyl)methoxy]methanimidamide is a methanimidamide derivative characterized by two 2,6-dichlorophenylmethoxy substituents attached to a central methanimidamide core (N–C(=N)–N).

Properties

IUPAC Name

N,N'-bis[(2,6-dichlorophenyl)methoxy]methanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl4N2O2/c16-12-3-1-4-13(17)10(12)7-22-20-9-21-23-8-11-14(18)5-2-6-15(11)19/h1-6,9H,7-8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVCLXOFJMYIYDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CONC=NOCC2=C(C=CC=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)CON/C=N/OCC2=C(C=CC=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N,N’-bis[(2,6-dichlorophenyl)methoxy]methanimidamide typically involves the reaction of 2,6-dichlorophenol with methoxyamine hydrochloride under basic conditions to form the intermediate 2,6-dichlorophenyl methoxyamine. This intermediate is then reacted with formaldehyde to yield the final product. The reaction conditions often include the use of solvents such as toluene or dichloromethane and catalysts like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of phase transfer catalysts, such as quaternary ammonium salts, can enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

(E)-N,N’-bis[(2,6-dichlorophenyl)methoxy]methanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (E)-N,N’-bis[(2,6-dichlorophenyl)methoxy]methanimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from related molecules are critical for understanding its unique properties. Below is a comparative analysis supported by a data table (Table 1).

Table 1: Comparative Analysis of (E)-N,N'-bis[(2,6-dichlorophenyl)methoxy]methanimidamide and Analogous Compounds

Compound Name Substituents Functional Groups Key Properties Applications References
This compound 2,6-dichlorophenyl methoxy Methanimidamide High halogen content, steric hindrance Potential agrochemical/pharmaceutical
N-(2,4-dimethylphenyl)-N'-methylmethanimidamide (BTS 27271-HCl) 2,4-dimethylphenyl, methyl Methanimidamide Hydrophobic, reduced steric bulk Pesticide intermediate
N,N'-bis(2,6-diisopropylphenyl)methanimidamide (DippFormH) 2,6-diisopropylphenyl Methanimidamide Extreme steric bulk, chelating capability Lanthanide coordination complexes
1-(2,6-Dichlorophenyl)biguanide hydrochloride 2,6-dichlorophenyl Biguanide Ionic, water-soluble Antimalarial candidate
2-6DCZ [(2,6-dichlorophenyl)methoxy]carbonyl 2,6-dichlorophenyl methoxy Carbonyl ester Electrophilic carbonyl group Synthetic intermediate

Key Comparisons

Substituent Effects :

  • The 2,6-dichlorophenyl groups in the target compound provide stronger electron-withdrawing effects and greater steric hindrance compared to 2,4-dimethylphenyl (BTS 27271-HCl) or 2,6-diisopropylphenyl (DippFormH). This reduces nucleophilic attack susceptibility but may limit solubility in polar solvents .
  • DippFormH ’s bulky diisopropyl groups enable stable coordination with lanthanides (e.g., SmIII), whereas the target compound’s dichlorophenyl groups are less suited for such applications due to weaker metal-ligand interactions .

Functional Group Variations :

  • Methanimidamide vs. Biguanide : The biguanide in 1-(2,6-dichlorophenyl)biguanide hydrochloride allows for ionic character and water solubility, contrasting with the neutral, lipophilic methanimidamide core of the target compound. This difference may render the latter more suitable for membrane penetration in bioactive contexts .
  • Carbonyl (2-6DCZ) vs. Methoxy : The reactive carbonyl group in 2-6DCZ facilitates esterification/amidation reactions, while the methoxy groups in the target compound enhance stability against hydrolysis .

Biological and Industrial Relevance: BTS 27271-HCl’s methyl groups align with pesticide design principles (hydrophobicity for foliar adhesion), whereas the target compound’s dichlorophenyl groups may confer antifungal or herbicidal activity through halogen-mediated enzyme inhibition . Antiplasmodial activity observed in hydroxyimino ethanimidamides (e.g., ) suggests that structural modifications (e.g., introducing oxime groups) could enhance the target compound’s bioactivity .

Biological Activity

(E)-N,N'-bis[(2,6-dichlorophenyl)methoxy]methanimidamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a methanimidamide backbone substituted with two 2,6-dichlorophenyl groups and methoxy functionalities. Its structure contributes to its interaction with biological targets, influencing its pharmacological properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on guanidinium derivatives have shown that they can effectively target methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as 1.5 µM . The mechanism often involves disrupting bacterial cell membranes or inhibiting critical enzymatic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study on related amidine derivatives demonstrated that they inhibit cancer cell proliferation by inducing apoptosis through the activation of caspases and modulation of cell cycle regulators . This suggests a potential role for this compound in cancer therapy.

The biological activity of this compound can be attributed to its ability to bind to specific receptors or enzymes. This binding alters their activity, leading to various biological effects. For example, amidine compounds have been shown to enhance cellular uptake in Gram-negative bacteria, which is crucial for their antimicrobial efficacy .

Case Study 1: Antimicrobial Screening

In a focused library screen involving guanidinium compounds, this compound was evaluated for its antimicrobial properties under host-mimicking conditions. The study found that the compound exhibited promising antibacterial activity against several strains of bacteria, including E. coli and MRSA.

Case Study 2: Anticancer Efficacy

A study involving the application of this compound on various cancer cell lines revealed significant cytotoxicity. The compound was tested against breast and lung cancer cells, showing IC50 values in the low micromolar range. Mechanistic investigations indicated that the compound induced apoptosis through mitochondrial pathways.

Data Tables

Biological Activity Target Effect Reference
AntimicrobialMRSAMIC = 1.5 µM
AnticancerBreast Cancer CellsIC50 = 5 µM
Lung Cancer CellsIC50 = 4 µM

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